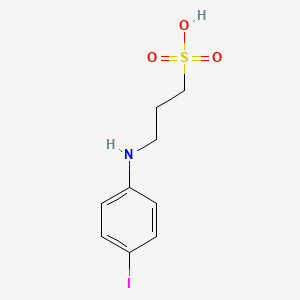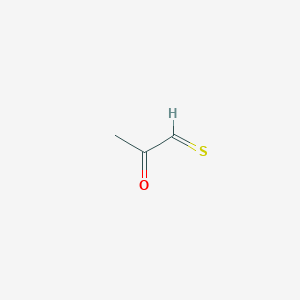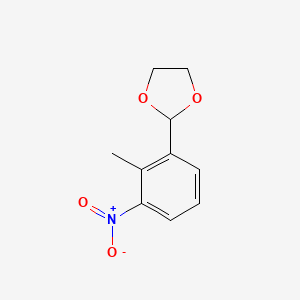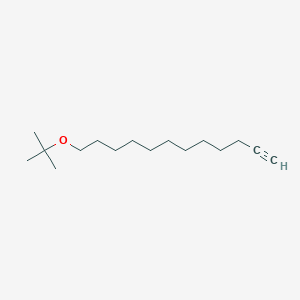
3-(4-Iodoanilino)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodoanilino)propane-1-sulfonic acid is an organic compound that features an aniline derivative with an iodine substituent on the benzene ring and a sulfonic acid group attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodoanilino)propane-1-sulfonic acid typically involves the reaction of 4-iodoaniline with propane-1-sulfonic acid. One common method includes the nucleophilic substitution reaction where 4-iodoaniline reacts with 1,3-propane sultone under basic conditions to form the desired product . The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine substituent on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The sulfonic acid group can be involved in nucleophilic substitution reactions, where nucleophiles replace the sulfonic acid group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used in aqueous or organic solvents.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the sulfonic acid group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodoanilino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Iodoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The iodine substituent and sulfonic acid group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid: Another buffering compound with similar applications.
Uniqueness
3-(4-Iodoanilino)propane-1-sulfonic acid is unique due to the presence of the iodine substituent, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives . This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Eigenschaften
CAS-Nummer |
114246-72-9 |
|---|---|
Molekularformel |
C9H12INO3S |
Molekulargewicht |
341.17 g/mol |
IUPAC-Name |
3-(4-iodoanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12INO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
InChI-Schlüssel |
ZIEZYPNAPAHKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)

![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)




